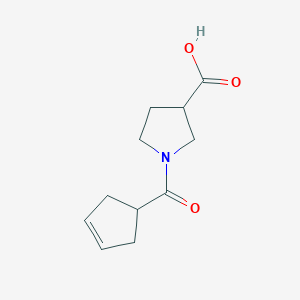
Ácido 1-(ciclopent-3-eno-1-carbonil)pirrolidina-3-carboxílico
Descripción general
Descripción
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring . This compound is used for pharmaceutical testing . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis pathway for this compound involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de pirrolidina, un componente central de este compuesto, se utiliza ampliamente en química medicinal. Sirve como un andamiaje versátil para crear compuestos biológicamente activos debido a su naturaleza saturada y la presencia de hibridación sp3 . Esto permite una exploración eficiente del espacio farmacoforico y contribuye a la estereoquímica de la molécula, mejorando la cobertura tridimensional y potencialmente conduciendo a nuevos candidatos a fármacos.
Estudios de estereoquímica
La estereogenicidad de los carbonos en el anillo de pirrolidina lo convierte en un excelente candidato para estudiar los efectos de la estereoquímica en la actividad biológica. Los diferentes estereoisómeros pueden unirse a proteínas enantioselectivas de maneras únicas, influyendo en el perfil biológico de los candidatos a fármacos . Este aspecto es crucial para el diseño de nuevos compuestos con efectos terapéuticos específicos.
Síntesis de agentes antieméticos
Este compuesto se puede utilizar como intermedio en la síntesis de mesilato de dolasetrón, un agente antiemético utilizado para prevenir las náuseas y los vómitos causados por la quimioterapia . Su papel en el proceso de síntesis destaca su importancia en la producción de medicamentos clínicamente relevantes.
Estudios de relación estructura-actividad (SAR)
La influencia del anillo de pirrolidina en la actividad biológica se puede estudiar a través del análisis SAR. Al examinar la orientación espacial de los sustituyentes y sus configuraciones, los investigadores pueden determinar cómo estos factores afectan la interacción del compuesto con los objetivos biológicos . Esta información es vital para optimizar la eficacia y seguridad de los productos farmacéuticos.
Modelado farmacoforico
Debido a su no planaridad y al fenómeno de la “pseudorrotación”, el anillo de pirrolidina se puede utilizar en el modelado farmacoforico para representar una gama de conformaciones y orientaciones . Esto ayuda en la identificación y el diseño de nuevos compuestos con las actividades biológicas deseadas.
Mecanismo De Acción
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid acts as an electrophilic reagent in organic synthesis. Its reaction with cyclopentadiene produces a cyclopentenone, which can then be further reacted to produce a variety of products. The reaction of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate or ethyl bromoacetate produces cyclopentenol derivatives, which can be used in the synthesis of drugs and agrochemicals.
Biochemical and Physiological Effects
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is not known to have any biochemical or physiological effects on humans or animals. It is not known to have any toxic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a useful reagent for organic synthesis due to its low cost and availability. It is also relatively stable, making it suitable for use in laboratory experiments. However, 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid has potential applications in the synthesis of drugs, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research could be conducted to explore the potential use of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential use of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid in the synthesis of bioactive compounds.
Propiedades
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVIYFNWQARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




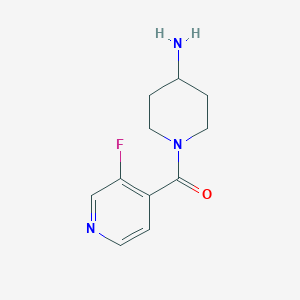
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
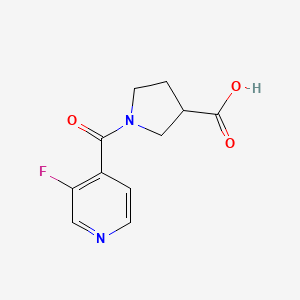


![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

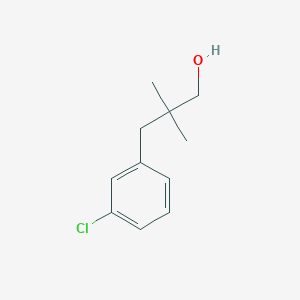
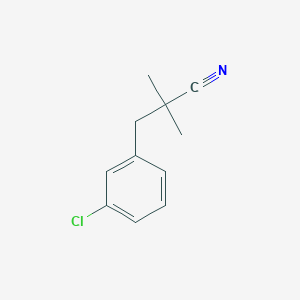
![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)
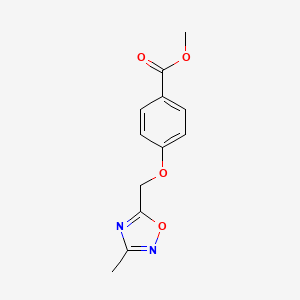
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)